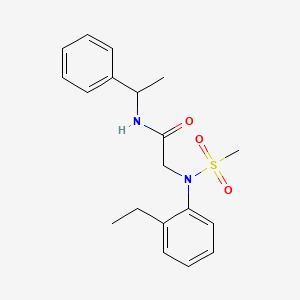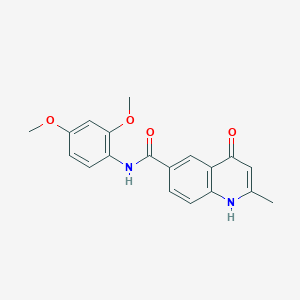
N-(2,4-dimethoxyphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide, also known as DMQX, is a chemical compound that belongs to the quinolinecarboxamide family. DMQX is a potent antagonist of glutamate receptors, specifically the AMPA receptor subtype. The compound has been widely used in scientific research to understand the mechanisms of neurological disorders and to develop new treatments for these conditions. In
科学的研究の応用
N-(2,4-dimethoxyphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide has been widely used in scientific research to understand the mechanisms of neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. The compound has been shown to block the activity of AMPA receptors, which are involved in the transmission of excitatory signals in the brain. By blocking these receptors, N-(2,4-dimethoxyphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide can prevent the overstimulation of neurons that can lead to seizures and other neurological disorders.
作用機序
N-(2,4-dimethoxyphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide acts as a competitive antagonist of the AMPA receptor subtype. The compound binds to the receptor and prevents the binding of glutamate, the natural ligand of the receptor. By blocking the activity of the receptor, N-(2,4-dimethoxyphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide can prevent the overstimulation of neurons that can lead to neurological disorders.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide has been shown to have a range of biochemical and physiological effects. The compound can reduce the excitability of neurons in the brain, which can prevent the overstimulation of neurons that can lead to seizures and other neurological disorders. N-(2,4-dimethoxyphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide can also reduce the release of glutamate, which is the main neurotransmitter involved in the transmission of excitatory signals in the brain.
実験室実験の利点と制限
N-(2,4-dimethoxyphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide has several advantages for use in lab experiments. The compound is highly potent and selective for the AMPA receptor subtype, making it an ideal tool for studying the role of these receptors in neurological disorders. N-(2,4-dimethoxyphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide is also stable and easy to handle, making it a convenient compound for use in lab experiments. However, N-(2,4-dimethoxyphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide has some limitations, including its relatively short half-life and the potential for off-target effects at high concentrations.
将来の方向性
N-(2,4-dimethoxyphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide has several potential future directions for scientific research. One area of interest is the development of new treatments for neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. N-(2,4-dimethoxyphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide has shown promise as a potential therapeutic agent for these conditions, and further research is needed to explore its potential in this area. Another area of interest is the role of AMPA receptors in other neurological processes, such as learning and memory. N-(2,4-dimethoxyphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide can be used to study the role of these receptors in these processes and to develop new treatments for conditions that affect learning and memory. Additionally, N-(2,4-dimethoxyphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide can be used to explore the role of AMPA receptors in other organ systems, such as the cardiovascular system, and to develop new treatments for conditions that affect these systems. Overall, N-(2,4-dimethoxyphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide has the potential to be a valuable tool for scientific research in a wide range of areas.
合成法
N-(2,4-dimethoxyphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide can be synthesized using a multi-step process that involves the reaction of 2,4-dimethoxyaniline with ethyl acetoacetate to form a quinoline intermediate. The intermediate is then reacted with methyl iodide to form the final product, N-(2,4-dimethoxyphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide. The synthesis method has been optimized to produce N-(2,4-dimethoxyphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide in high yields and purity, making it an ideal compound for scientific research.
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-methyl-4-oxo-1H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-11-8-17(22)14-9-12(4-6-15(14)20-11)19(23)21-16-7-5-13(24-2)10-18(16)25-3/h4-10H,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGHXXPHSIQWSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-4-hydroxy-2-methylquinoline-6-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

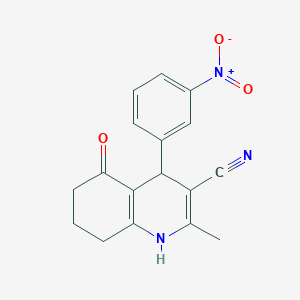
![N-{3-[(3-hydroxyphenyl)amino]-2-quinoxalinyl}-4-methylbenzenesulfonamide](/img/structure/B5186175.png)

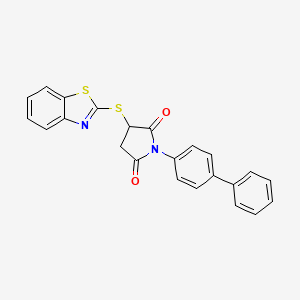
![N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]propanamide](/img/structure/B5186190.png)
![2-(2-chlorophenyl)-N'-[1-(2,5-dichlorophenyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B5186198.png)
![1-methyl-4-(3-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5186199.png)
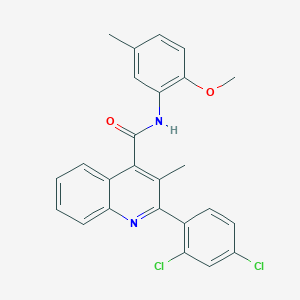
![N'-ethyl-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5186211.png)
![2-(4-biphenylyl)-9-ethyl-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5186216.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxamide](/img/structure/B5186228.png)
![3-methoxy-1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)piperidine](/img/structure/B5186237.png)
